molecular formula C25H27ClN6O2 B2359375 8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 886907-67-1

8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione

Cat. No. B2359375
CAS RN: 886907-67-1
M. Wt: 478.98
InChI Key: BSJOXXITHPCNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 478.98. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Antihistamine and Antidopaminergic Activities

The structural manipulation of polycyclic piperazinyl imide serotonergic agents, including compounds similar to the one , has led to the development of novel antihistamines. For instance, a compound was synthesized that demonstrated significant H1-antagonist activity without the undesirable antidopaminergic activity often associated with such compounds (Abou-Gharbia et al., 1995).

Cardiovascular Effects

Research on derivatives of the compound, particularly those involving 8-alkylamino substitutions, has shown potential for electrocardiographic, antiarrhythmic, and hypotensive activity. These compounds also exhibit varying affinities for alpha1- and alpha2-adrenoreceptors, indicating their potential use in cardiovascular research (Chłoń-Rzepa et al., 2004).

Antimicrobial Properties

Some derivatives, particularly those involving 1,2,4-Triazole, have been synthesized and evaluated for their antimicrobial activities. These compounds, including those structurally related to the compound , have shown good to moderate activity against various test microorganisms (Bektaş et al., 2007).

Anticonvulsant Properties

Research has been conducted on Mannich bases derived from compounds structurally similar to the one , showing promising anticonvulsant profiles, particularly in models of seizures like the MES-test. These compounds have been tested for their effectiveness in various seizure models, indicating their potential as anticonvulsant agents (Obniska et al., 2010).

Herbicidal Applications

Certain derivatives of the compound have been prepared using a facile synthetic route, showing significant herbicidal activity. This indicates the potential of these compounds in agricultural applications (Li et al., 2005).

Antihypertensive Effects

Derivatives of this compound have been synthesized and screened for antihypertensive and diuretic activity, with some showing promising results in hypertensive models. This suggests their potential application in the treatment of hypertension (Meyer et al., 1989).

Safety and Hazards

Sigma-Aldrich provides this compound for research use only and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O2/c1-17-7-3-4-8-18(17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-13-11-30(12-14-31)15-19-9-5-6-10-20(19)26/h3-10H,11-16H2,1-2H3,(H,28,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJOXXITHPCNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5Cl)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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